1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one
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Overview
Description
1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one is a heterocyclic compound that features both pyridine and imidazolidinone rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the amino group on the pyridine ring and the phenyl group on the imidazolidinone ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyridine-2-carboxylic acid with phenyl isocyanate, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism of action of 1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one involves its interaction with specific molecular targets. The amino group on the pyridine ring can form hydrogen bonds with biological macromolecules, while the imidazolidinone ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-Aminopyridin-2-yl)-3-methylimidazolidin-2-one: Similar structure but with a methyl group instead of a phenyl group.
1-(5-Aminopyridin-2-yl)-3-ethylimidazolidin-2-one: Similar structure but with an ethyl group instead of a phenyl group.
1-(5-Aminopyridin-2-yl)-3-benzylimidazolidin-2-one: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness
1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one is unique due to the presence of the phenyl group, which can enhance its interactions with aromatic systems in biological targets. This can lead to improved binding affinity and specificity compared to similar compounds with different substituents .
Properties
Molecular Formula |
C14H14N4O |
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Molecular Weight |
254.29 g/mol |
IUPAC Name |
1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-one |
InChI |
InChI=1S/C14H14N4O/c15-11-6-7-13(16-10-11)18-9-8-17(14(18)19)12-4-2-1-3-5-12/h1-7,10H,8-9,15H2 |
InChI Key |
DGYOYIQIYZRDTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CC=CC=C2)C3=NC=C(C=C3)N |
Origin of Product |
United States |
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